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Compound of Interest

Compound Name: Celad

CAS No.: 99043-48-8

Cat. No.: B1223045

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available in vitro quantitative data and detailed experimental protocols

specifically for CE-LAD are scarce. This guide is constructed based on the intended

mechanism of action of CE-LAD, data from analogous lysergamide compounds, and standard

pharmacological assays.

Introduction to CE-LAD
CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and an

analog of lysergic acid diethylamide (LSD).[1] It was developed with the intent of creating an

irreversible ligand for the serotonin 5-HT₂A receptor.[1] The core hypothesis behind its design is

that the 2-chloroethyl group at the 6-position of the ergoline scaffold would form a reactive

aziridinium ion. This ion is designed to form a covalent bond with a nucleophilic residue within

the binding pocket of a specifically mutated 5-HT₂A receptor, thereby facilitating detailed

structural and functional studies of the receptor-ligand complex.[1][2]
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The proposed mechanism of CE-LAD is centered on its interaction with the 5-HT₂A receptor, a

G protein-coupled receptor (GPCR). The mechanism can be broken down into two key stages:

Reversible Binding: Initially, CE-LAD is expected to bind to the 5-HT₂A receptor in a

reversible manner, similar to other lysergamides like LSD. This binding is driven by non-

covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions

with residues in the receptor's binding pocket.

Irreversible Covalent Bonding (Alkylation): Following initial binding, the 2-chloroethyl moiety

is hypothesized to undergo an intramolecular cyclization to form a highly reactive aziridinium

ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue

(e.g., cysteine, serine, or tyrosine) in the vicinity of the binding pocket, leading to the

formation of a stable, covalent bond. This process, known as alkylation, would render the

binding of CE-LAD to the receptor irreversible.

The following diagram illustrates the proposed mechanism of action.
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Caption: Proposed mechanism of CE-LAD at the 5-HT2A receptor.
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Quantitative Data (Comparative)
As specific in vitro data for CE-LAD is not publicly available, the following table presents data

for the parent compound, LSD, and the closely related analog, ETH-LAD, to provide a

comparative context for the expected receptor binding profile and potency of CE-LAD.

Compound Receptor Assay Type Ki (nM) EC₅₀ (nM) Emax (%)

LSD 5-HT₂A
Radioligand

Binding
1.1 - 3.4 3.9 - 10.7 100

5-HT₂C
Radioligand

Binding
1.0 - 4.9 13.2 95

5-HT₁A
Radioligand

Binding
1.1 - 9.0 - -

D₂
Radioligand

Binding
2.4 - 24 - -

ETH-LAD 5-HT₂A
Functional

Assay
- 0.73 118

Data is compiled from various sources and should be considered representative.

Experimental Protocols
The following are detailed methodologies for key experiments that would be used to

characterize the in vitro mechanism of action of CE-LAD.

Objective: To determine the binding affinity (Ki) of CE-LAD for the 5-HT₂A receptor.

Methodology:

Cell Culture and Membrane Preparation:

HEK293 cells stably expressing the human 5-HT₂A receptor are cultured to confluency.
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Cells are harvested, washed in phosphate-buffered saline (PBS), and pelleted by

centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

homogenized.

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane

pellet is washed and resuspended in the assay buffer.

Binding Assay:

A constant concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g.,

[³H]ketanserin) is incubated with the cell membrane preparation.

Increasing concentrations of unlabeled CE-LAD are added to compete with the radioligand

for binding.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled antagonist (e.g., mianserin).

The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to

reach equilibrium.

Data Analysis:

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are

washed to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

The IC₅₀ value (the concentration of CE-LAD that inhibits 50% of specific radioligand

binding) is determined by non-linear regression analysis of the competition curve.

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
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Objective: To determine the potency (EC₅₀) and efficacy (Emax) of CE-LAD as a 5-HT₂A

receptor agonist.

Methodology:

Cell Culture and Dye Loading:

CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are seeded in 96-

well plates.

After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

Compound Addition and Signal Detection:

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

A baseline fluorescence reading is taken.

Increasing concentrations of CE-LAD are added to the wells.

The change in fluorescence, corresponding to the increase in intracellular calcium

concentration, is measured over time.

Data Analysis:

The peak fluorescence response for each concentration of CE-LAD is determined.

The data is normalized to the response of a known full agonist (e.g., serotonin).

A dose-response curve is generated, and the EC₅₀ and Emax values are calculated using

non-linear regression.

Objective: To determine if CE-LAD binds to the 5-HT₂A receptor in an irreversible manner.

Methodology:

Pre-incubation:
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Two sets of cells expressing the 5-HT₂A receptor are pre-incubated with CE-LAD for a

defined period.

A control set of cells is incubated with a reversible agonist.

Washout:

One set of CE-LAD treated cells and the control cells are subjected to extensive washing

with fresh buffer to remove any unbound compound. The other set of CE-LAD treated cells

is not washed.

Functional Assay:

A functional assay (e.g., calcium mobilization) is performed on all three sets of cells by

adding a reference agonist.

Data Analysis:

If CE-LAD binds irreversibly, the washed cells will still show a response characteristic of

receptor activation, while the response in the washed control cells will be significantly

diminished or absent. The magnitude of the response in the washed CE-LAD treated cells

compared to the unwashed cells can indicate the extent of irreversible binding.

The following diagram illustrates the experimental workflow for the washout assay.
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Caption: Experimental workflow for the washout assay.

Signaling Pathways
Activation of the 5-HT₂A receptor by an agonist like CE-LAD is expected to primarily couple to

the Gq/11 family of G proteins. This initiates a canonical signaling cascade:

Gq/11 Activation: The activated receptor acts as a guanine nucleotide exchange factor

(GEF), promoting the exchange of GDP for GTP on the Gαq subunit.
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effects:

IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored

calcium (Ca²⁺) into the cytoplasm.

DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein

Kinase C (PKC).

Cellular Response: Activated PKC and other calcium-dependent proteins phosphorylate a

variety of downstream targets, including components of the mitogen-activated protein kinase

(MAPK) cascade, ultimately leading to changes in gene expression and cellular function.

The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway.
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Caption: Canonical 5-HT2A receptor signaling pathway.

Conclusion
CE-LAD is a research compound with a rationally designed mechanism of action aimed at

achieving irreversible binding to the 5-HT₂A receptor. While specific in vitro data remains

limited in the public domain, its proposed mechanism as an alkylating agent provides a clear

framework for its characterization. The experimental protocols outlined in this guide represent

the standard methodologies that would be employed to elucidate its binding affinity, functional
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activity, and the nature of its interaction with the 5-HT₂A receptor. Further research and

publication of data are necessary to fully confirm its in vitro pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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